molecular formula C18H27N3O2 B11220439 2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide CAS No. 33090-87-8

2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide

Cat. No.: B11220439
CAS No.: 33090-87-8
M. Wt: 317.4 g/mol
InChI Key: IOJNXLRMWXHJPD-UHFFFAOYSA-N
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Description

2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide is an organic compound with a complex structure that includes an acetamido group, a phenyl ring, and an iminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide typically involves multiple steps:

    Formation of the Acetamidophenyl Intermediate: The initial step involves the acylation of aniline with acetic anhydride to form 2-acetamidophenylamine.

    Imination Reaction: The next step is the reaction of 2-acetamidophenylamine with butyl isocyanate to form the iminoacetamide structure.

    Final Assembly: The final step involves the coupling of the iminoacetamide intermediate with butylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states. The specific pathways involved would depend on the context of its application, such as inhibition of bacterial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: Similar in structure but with a pyridinyl group, showing different biological activities.

    N-Butyl-2-(2-hydroxyphenyl)acetamide: Lacks the imino group, leading to different chemical reactivity and applications.

Uniqueness

2-(2-Acetamidophenyl)-N-butyl-2-butyliminoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

33090-87-8

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-acetamidophenyl)-N-butyl-2-butyliminoacetamide

InChI

InChI=1S/C18H27N3O2/c1-4-6-12-19-17(18(23)20-13-7-5-2)15-10-8-9-11-16(15)21-14(3)22/h8-11H,4-7,12-13H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

IOJNXLRMWXHJPD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=NCCCC)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

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